2-ケト-D-グルコース

説明

Synthesis Analysis

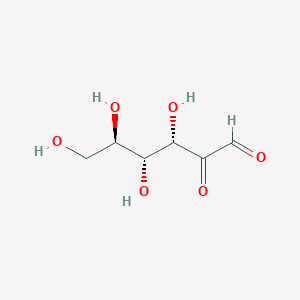

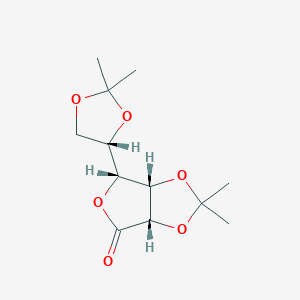

The synthesis of solid D-arabino-hexos-2-ulose from D-glucose involves the enzymatic action of pyranose-2-oxidase, extracted from the mycelia of Polyporus obtusus. This process is described as simple and convenient, yielding a product free from residual D-glucose. The enzymatic conversion followed by lyophilization of the reaction solution provides solid D-glucosone (Liu et al., 1983).

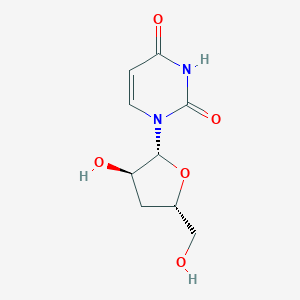

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the molecular structure of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, a derivative of D-arabino-hexos-2-ulose. This study revealed the stereochemistry and molecular stacking in the crystal lattice, providing insights into the compound's molecular configuration (Liu, H., Zhang, F., & Zhang, J., 2001).

Chemical Reactions and Properties

D-Arabino-hexos-2-ulose undergoes various chemical reactions, including double reductive amination, leading to the synthesis of novel compounds such as 1-deoxy-D-galactostatin derivatives. These reactions are diastereospecific and yield compounds with significant biochemical relevance (Barili et al., 1997).

Physical Properties Analysis

The isomeric composition of D-arabino-hexos-2-ulose in aqueous solution has been determined using high-resolution NMR spectroscopy, illustrating the compound's milieu-dependent equilibrium characteristics. Changes in pH or temperature can control the equilibrium between different isomeric forms, which is crucial for understanding the physical properties of D-glucosone (Kaufmann et al., 2013).

Chemical Properties Analysis

The antioxidant capacity of D-arabino-hexos-2-ulose has been studied, highlighting its role as a key intermediate in the Maillard reaction. This compound exhibits a unique radical scavenging behavior, contributing to its potential as an antioxidant. The isomeric transformation to an antioxidant form underlines its chemical versatility and functional significance (Kanzler, C., Haase, P., & Kroh, L., 2014).

科学的研究の応用

2-ケトグルコン酸の生成

2-ケト-D-グルコースは、重要な有機酸である2-ケトグルコン酸 (2KGlcA) へのグルコースの微生物変換において重要な役割を果たします . この変換は、このプロセスの律速触媒であるグルコース脱水素酵素 (GlcDH) によって触媒されます .

エリソルビン酸の工業生産

2-ケト-D-グルコースは、広く使用されている食品抗酸化剤であるエリソルビン酸の工業生産における重要な中間体です . この製造プロセスには、D-グルコースの2-ケトグルコン酸 (2KGlcA) への微生物変換と、2KGlcAのエリソルビン酸への化学的ラクトン化という2段階のプロセスが含まれます .

2-ケト-D-グルコン酸生成の増強

Gluconobacter oxydans におけるグルコン酸-2-脱水素酵素 (GA2DH) をコードする遺伝子の過剰発現は、グルコースからの2-ケト-D-グルコン酸の生成を強化することが示されています . このアプローチは、基質/生成物阻害や副生成物の生成などの従来の微生物発酵プロセスのいくつかの制限を克服します .

ヘキソキナーゼの同定と特性評価

2-ケト-D-グルコースは、ヘキソキナーゼを同定、識別、そして特性評価するための基質として使用できます . ヘキソキナーゼは、解糖系の最初の段階で重要な役割を果たす酵素であり、グルコースをグルコース-6-リン酸にリン酸化します。

抗生物質コルタルセロンの生成

作用機序

Target of Action

The primary target of 2-Keto-D-glucose is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step, i.e., the phosphorylation of glucose to glucose-6-phosphate .

Mode of Action

2-Keto-D-glucose interacts with its target, hexokinase, by serving as a substrate . The compound’s interaction with hexokinase and the resulting changes are part of the enzymatic oxidation process .

Biochemical Pathways

2-Keto-D-glucose is a key intermediate in a secondary metabolic pathway leading to the antibiotic β-pyrone cortalcerone . This pathway begins with the enzymatic oxidation of D-glucose by pyanose 2 oxidase, resulting in 2-Keto-D-glucose . This compound then participates in further reactions, leading to the production of the antibiotic β-pyrone cortalcerone .

Result of Action

The molecular and cellular effects of 2-Keto-D-glucose’s action are primarily related to its role as an intermediate in the production of the antibiotic β-pyrone cortalcerone . This antibiotic offers protection to fungi against bacteria .

Action Environment

The action, efficacy, and stability of 2-Keto-D-glucose can be influenced by various environmental factors. For instance, the enzymatic activity of hexokinase, the primary target of 2-Keto-D-glucose, can be affected by factors such as temperature and pH .

特性

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171773 | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1854-25-7, 26345-59-5 | |

| Record name | D-Glucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | arabino-Hexos-2-ulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabino-hexos-2-ulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)